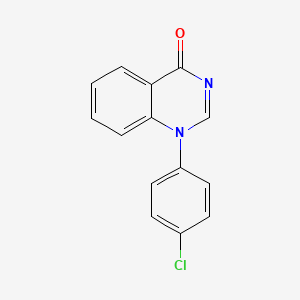
2-Chloro-4'-ethynyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4’-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H9Cl It consists of a biphenyl structure with a chlorine atom at the 2-position and an ethynyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-ethynyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated biphenyl with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Chloro-4’-ethynyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 2-Chloro-4’-ethynyl-1,1’-biphenyl.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, or organometallic reagents can be used. The reactions are typically carried out in the presence of a catalyst or under acidic or basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed. The reactions are usually conducted under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted biphenyl derivatives, while addition reactions at the ethynyl group can produce alkenyl or alkyl-substituted biphenyls.
Scientific Research Applications
2-Chloro-4’-ethynyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Industry: It can be utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-ethynyl-1,1’-biphenyl depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The ethynyl group can participate in π-π stacking interactions, while the chlorine atom can form hydrogen bonds or halogen bonds with target molecules.
Comparison with Similar Compounds
2-Chloro-4’-ethynyl-1,1’-biphenyl can be compared with other similar compounds, such as:
2-Chloro-1,1’-biphenyl:
4’-Ethynyl-1,1’-biphenyl: Lacks the chlorine atom, which affects its chemical behavior and interactions.
2-Bromo-4’-ethynyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and selectivity in chemical reactions.
The presence of both the chlorine atom and the ethynyl group in 2-Chloro-4’-ethynyl-1,1’-biphenyl makes it a unique compound with distinct properties and a wide range of applications.
Properties
CAS No. |
56917-31-8 |
|---|---|
Molecular Formula |
C14H9Cl |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-chloro-2-(4-ethynylphenyl)benzene |
InChI |
InChI=1S/C14H9Cl/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H |
InChI Key |
RUTMLYUEOVNIKC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


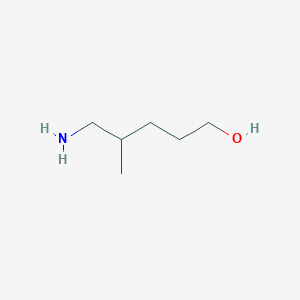


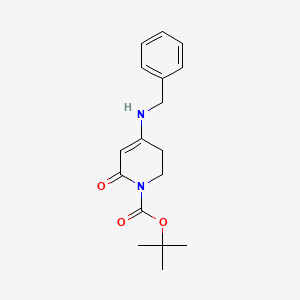



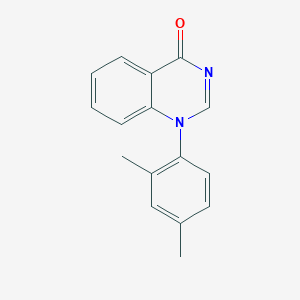

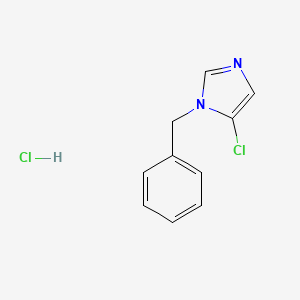

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)
